2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
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Overview
Description
2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3,5-dimethylpyrazole with formamide, followed by cyclization with an appropriate reagent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory properties.
1H-Pyrazolo[3,4-b]pyridines: Compounds with diverse biomedical applications.
Uniqueness
2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C8H11N5 |
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Molecular Weight |
177.21 g/mol |
IUPAC Name |
2,3,5-trimethylpyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H11N5/c1-4-6-7(12-13(4)3)8(9)11-5(2)10-6/h1-3H3,(H2,9,10,11) |
InChI Key |
IGCQTCGNMDTRAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1C)C(=NC(=N2)C)N |
Origin of Product |
United States |
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